AR Binding Affinity Comparison
Zanoterone exhibits an androgen receptor (AR) binding affinity (Ki) of 2.2 μM (2200 nM), which is significantly lower than the active metabolite of flutamide (hydroxyflutamide, Ki = 55 nM) but higher than that of bicalutamide (Ki = 12.5 μM / 12,500 nM) [1][2]. This places zanoterone in a moderate affinity tier among this set of antiandrogens, providing a useful comparator for structure-activity relationship (SAR) studies and for experiments requiring a specific level of AR blockade.
| Evidence Dimension | Androgen Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 2.2 μM (2200 nM) |
| Comparator Or Baseline | Hydroxyflutamide (active metabolite): 55 nM; Bicalutamide: 12.5 μM (12,500 nM) |
| Quantified Difference | Zanoterone has ~40-fold lower affinity than hydroxyflutamide and ~6-fold higher affinity than bicalutamide. |
| Conditions | In vitro competitive binding assays using human androgen receptor preparations. |
Why This Matters
This specific, intermediate binding affinity distinguishes zanoterone from both higher and lower affinity non-steroidal antiandrogens, making it a valuable reference standard for calibrating AR binding assays and exploring the functional consequences of different levels of receptor occupancy.
- [1] Simard, J., Luthy, I., Guay, J., Bélanger, A., & Labrie, F. (1986). Characteristics of interaction of the antiandrogen flutamide with the androgen receptor in various target tissues. Molecular and Cellular Endocrinology, 44(3), 261-270. View Source
- [2] Furr, B. J., & Tucker, H. (1996). The preclinical development of bicalutamide: pharmacodynamics and mechanism of action. Urology, 47(1A Suppl), 13-25. View Source
